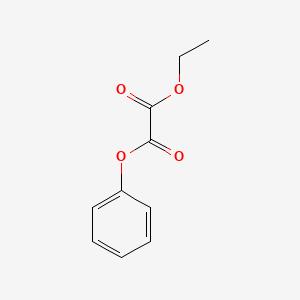
Ethanedioic acid, ethyl phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-ethyl 2-O-phenyl oxalate is an organic compound with the molecular formula C10H10O4 It is an ester derived from oxalic acid, where one of the hydrogen atoms is replaced by an ethyl group and the other by a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-O-ethyl 2-O-phenyl oxalate can be synthesized through the esterification of oxalic acid with ethanol and phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the synthesis of 1-O-ethyl 2-O-phenyl oxalate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
1-O-ethyl 2-O-phenyl oxalate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxalic acid, ethanol, and phenol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different substituted products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Oxalic acid, ethanol, and phenol.
Reduction: Ethanol and phenol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-O-ethyl 2-O-phenyl oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other esters and derivatives.
Biology: The compound can be used in biochemical assays to study enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics
Wirkmechanismus
The mechanism of action of 1-O-ethyl 2-O-phenyl oxalate involves its interaction with nucleophiles at the ester carbonyl carbon. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which can then collapse to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl oxalate: An ester of oxalic acid with two ethyl groups.
Diphenyl oxalate: An ester of oxalic acid with two phenyl groups.
Methyl phenyl oxalate: An ester of oxalic acid with one methyl group and one phenyl group.
Uniqueness
1-O-ethyl 2-O-phenyl oxalate is unique due to its mixed ester structure, which combines both ethyl and phenyl groups. This structural feature imparts distinct chemical and physical properties, making it versatile for various applications. The presence of both alkyl and aryl groups allows for diverse reactivity and potential for forming a wide range of derivatives .
Eigenschaften
CAS-Nummer |
15779-81-4 |
|---|---|
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
1-O-ethyl 2-O-phenyl oxalate |
InChI |
InChI=1S/C10H10O4/c1-2-13-9(11)10(12)14-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
SWHVYCNGAUOSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


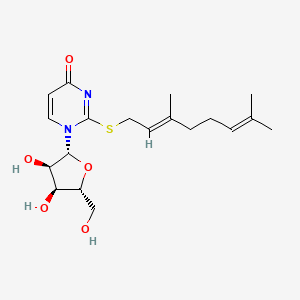

![1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone;hydrochloride](/img/structure/B14796115.png)
![3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14796119.png)
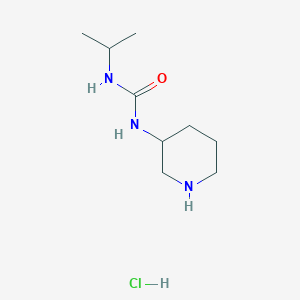
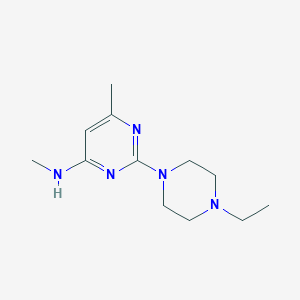
![(3S)-3-[N-(N'-(2-tert-Butylphenyl)oxamyl)alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester](/img/structure/B14796140.png)
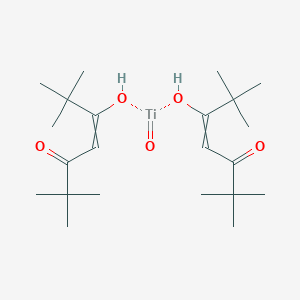
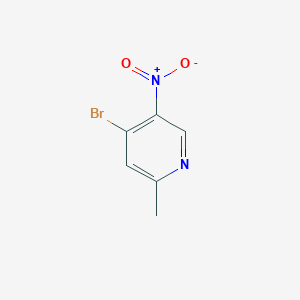
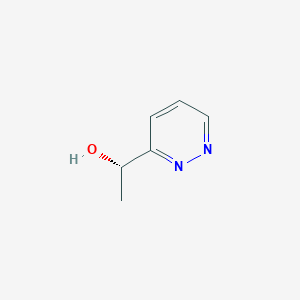
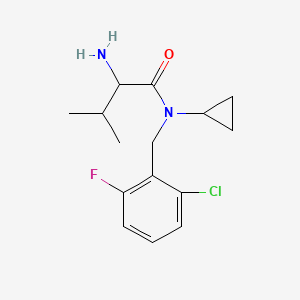
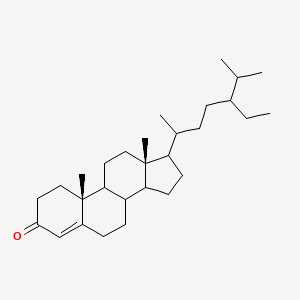
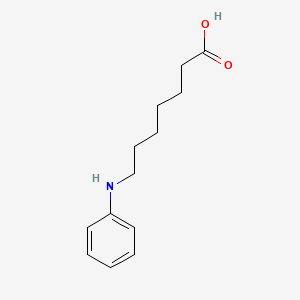
![4-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide](/img/structure/B14796205.png)
